Diethyl 3,3'-[sulfanediylbis(methylene)]dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3,3’-[sulfanediylbis(methylene)]dibenzoate is an organic compound with the molecular formula C20H22O4S It is a diester derivative of benzoic acid, featuring a sulfanediyl bridge connecting two benzene rings through methylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,3’-[sulfanediylbis(methylene)]dibenzoate typically involves the esterification of 3,3’-[sulfanediylbis(methylene)]dibenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
3,3’-[sulfanediylbis(methylene)]dibenzoic acid+2C2H5OHH2SO4Diethyl 3,3’-[sulfanediylbis(methylene)]dibenzoate+2H2O
Industrial Production Methods
In an industrial setting, the production of Diethyl 3,3’-[sulfanediylbis(methylene)]dibenzoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,3’-[sulfanediylbis(methylene)]dibenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups or the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Diethyl 3,3’-[sulfanediylbis(methylene)]dibenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 3,3’-[sulfanediylbis(methylene)]dibenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diethyl 3,3’-[sulfanediylbis(methylene)]dibenzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 3,3’-[sulfanediylbis(methylene)]dibenzyl alcohol
- Diethyl 3,3’-[sulfanediylbis(methylene)]dibenzoic acid
- Diethyl 3,3’-[sulfanediylbis(methylene)]dibenzamide
Uniqueness
Diethyl 3,3’-[sulfanediylbis(methylene)]dibenzoate is unique due to its specific ester functional groups and the sulfanediyl bridge, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
62290-18-0 |
---|---|
Molecular Formula |
C20H22O4S |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
ethyl 3-[(3-ethoxycarbonylphenyl)methylsulfanylmethyl]benzoate |
InChI |
InChI=1S/C20H22O4S/c1-3-23-19(21)17-9-5-7-15(11-17)13-25-14-16-8-6-10-18(12-16)20(22)24-4-2/h5-12H,3-4,13-14H2,1-2H3 |
InChI Key |
WMOPVXOKNHSYNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CSCC2=CC(=CC=C2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.